What is Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate?
What is Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate?
An In-Depth Technical Guide to Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄) for Advanced Chemical Applications
Abstract
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, commonly known by the acronyms NaBArF₂₄ or NaBARF, is a salt containing the large, weakly coordinating anion (WCA) [BArF₂₄]⁻.[1] Its structure, featuring a central boron atom tetrahedrally bonded to four bulky 3,5-bis(trifluoromethyl)phenyl groups, imparts unique properties of high lipophilicity, stability, and an exceptionally low propensity to coordinate with cationic centers.[1][2] These characteristics have established NaBArF₂₄ as an indispensable tool for chemists, enabling the generation and study of highly reactive, electrophilic cationic species that would otherwise be inaccessible. This guide provides an in-depth exploration of NaBArF₂₄, covering its fundamental molecular architecture, synthesis and purification protocols, key applications in catalysis and organic synthesis, and essential safety and handling procedures for researchers, scientists, and drug development professionals.
Molecular Architecture and Physicochemical Properties
The remarkable utility of the [BArF₂₄]⁻ anion stems directly from its unique molecular design. The four phenyl rings are substituted at the 3 and 5 positions with trifluoromethyl (-CF₃) groups. This design has two critical consequences:
-
Steric Encumbrance: The sheer bulk of the four aryl groups creates a "steric shield" around the central boron atom, physically hindering the anion from closely approaching and coordinating with a metal cation or other electrophilic center.[2]
-
Electronic Delocalization: The powerful electron-withdrawing nature of the eight -CF₃ groups pulls electron density away from the boron atom, effectively delocalizing the negative charge over the entire large anion. This charge dispersal significantly reduces the anion's nucleophilicity and coordinating ability.[2]
The result is an anion that is far less coordinating than conventional anions like hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻), making it the preferred choice for creating "naked" or highly reactive cations.[1]
Caption: Structure of the [BArF₂₄]⁻ anion with four fluorinated aryl groups.
Physicochemical Data Summary
| Property | Value | Reference(s) |
| Chemical Formula | C₃₂H₁₂BF₂₄Na | [3] |
| Molecular Weight | 886.21 g/mol | [3] |
| Appearance | Tan or off-white powder | [3] |
| Melting Point | 310 °C (decomposes) | [3] |
| Solubility | Soluble in water. Also described as a highly lipophilic ion suitable for solvent extraction and use in organic media. | [4] |
| Hygroscopicity | Hygroscopic; known to form hydrates (e.g., NaBArF₂₄·2.6H₂O). | [5] |
Note on Solubility: While some datasheets list it as water-soluble, its primary utility often derives from its lipophilic nature, making it soluble in various organic solvents.[4] Its hygroscopic nature and ability to form hydrates are critical considerations for experimental design.[5]
Synthesis, Purification, and Handling
The synthesis of NaBArF₂₄ requires careful execution due to both the reactivity of the intermediates and the critical need for a pure, anhydrous final product.
Synthesis Methodologies
Traditional Grignard Route: The original synthesis involves the reaction of a Grignard reagent, formed from 3,5-bis(trifluoromethyl)phenyl bromide and magnesium metal, with sodium tetrafluoroborate (NaBF₄).[1][5]
Reaction: 4 ArFM gBr + NaBF₄ → Na[BArF₄] + 4 MgBrF[1]
Causality and Hazard: This method, while effective, carries a significant safety risk. The formation of the trifluoromethylaryl Grignard reagent in the presence of excess magnesium metal can lead to an explosive exothermic decomposition.[5] This insight has driven the development of safer alternative protocols.
Safer Magnesium-Bromine Exchange Route: A preferred modern method avoids the use of metallic magnesium by employing a magnesium-bromine exchange reaction with a commercially available Grignard reagent like isopropylmagnesium chloride.[5][6] This eliminates the primary safety hazard associated with the traditional method.
Caption: Safer synthesis workflow for NaBArF₂₄.
Experimental Protocol: Safer Synthesis of NaBArF₂₄
This protocol is based on methodologies designed to mitigate safety risks and ensure high purity.[5][6]
-
Inert Atmosphere Setup: Assemble a multi-neck, oven-dried flask equipped with a magnetic stirrer, dropping funnel, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the flask, dissolve 1-bromo-3,5-bis(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF).
-
Magnesium-Bromine Exchange: Cool the solution to a low temperature (e.g., -20 °C to 0 °C). Slowly add a solution of isopropylmagnesium chloride in THF via the dropping funnel, maintaining the temperature. The absence of magnesium metal is the key safety feature.
-
Borate Formation: In a separate flask, prepare a solution or slurry of sodium tetrafluoroborate (NaBF₄) in anhydrous THF. Slowly transfer the freshly prepared arylmagnesium solution into the NaBF₄ slurry at low temperature.
-
Reaction and Workup: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction carefully with an aqueous solution (e.g., saturated NH₄Cl).
-
Purification and Drying: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product is often a hydrate and must be rigorously dried.[5] This can be achieved by heating under high vacuum (e.g., 100 °C, <0.1 Torr) for an extended period (48+ hours), often in the presence of a strong desiccant like phosphorus pentoxide (P₂O₅) to yield material with <500 ppm water.[5][6]
Characterization and Quality Control
The water content of the final product is a critical quality parameter. ¹H NMR spectroscopy can be used for accurate quantification of residual water, for example, by using an internal standard like dimethylzirconocene.[5]
Core Applications in Research and Development
The Pillar of Modern Catalysis
The primary application of NaBArF₂₄ is to serve as a precursor to catalysts with weakly coordinating anions. This is typically achieved through salt metathesis, where the sodium cation is exchanged for a cationic metal complex.
Principle: LₙM-X + NaBArF₂₄ → [LₙM]⁺[BArF₂₄]⁻ + NaX (where X is a leaving group like Cl⁻ or Me⁻)
The resulting cationic complex [LₙM]⁺ is highly electrophilic and reactive because the [BArF₂₄]⁻ anion does not block the metal's coordination site.[1] This allows small substrate molecules to access the active site, which is essential for catalysis.
Caption: A WCA leaves the catalytic site open, unlike a coordinating anion.
This principle is foundational to numerous processes, including:
-
Olefin Polymerization and Oligomerization: Generating cationic group 4 metal complexes for producing polyolefins.[5][7]
-
C-H Bond Activation: Enabling the study of highly reactive metal complexes capable of cleaving strong C-H bonds.[5]
-
Hydrogenation and Hydrosilylation: Creating active catalysts for reduction and functionalization reactions.[7]
Organic Synthesis: Deprotection Chemistry
Salts of the [BArF₂₄]⁻ anion can function as potent, water-tolerant Lewis acids. NaBArF₂₄ has been shown to be an effective catalyst for the deprotection of acetal and ketal protecting groups to regenerate the parent carbonyl compounds.[1] This reaction can often be performed in water, highlighting the anion's stability.[1]
Protocol: Acetal Deprotection
-
In a flask, dissolve the acetal-protected compound (e.g., 2-phenyl-1,3-dioxolane) in a suitable solvent (e.g., water or acetone/water).
-
Add a catalytic amount of NaBArF₂₄ (e.g., 1-5 mol%).
-
Stir the mixture at room temperature or with gentle heating (e.g., 30 °C).[1]
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, perform a standard aqueous workup and extract the product. Purify the resulting aldehyde or ketone via chromatography or distillation.
Electrochemistry and Materials Science
Due to its lipophilic nature, NaBArF₂₄ is used as an additive in the fabrication of solvent polymeric membrane electrodes and optodes for chemical sensing.[4] It helps to ensure charge balance within the membrane and can improve the potentiometric response of ion-selective electrodes.[8] More recently, its potential as a functional electrolyte additive for stabilizing interfaces in sodium-ion batteries is being explored.[9]
Safety, Handling, and Storage
NaBArF₂₄ is an irritant and requires careful handling using appropriate personal protective equipment (PPE).
| Hazard Class | GHS Classification | Precautionary Measures |
| Skin Irritation | Category 2 (H315) | Causes skin irritation. Wear protective gloves and clothing.[10][11] |
| Eye Irritation | Category 2 (H319) | Causes serious eye irritation. Wear safety glasses or goggles.[10][11] |
| Respiratory Irritation | STOT SE 3 (H335) | May cause respiratory irritation. Handle in a well-ventilated area or fume hood. Avoid breathing dust.[10][11] |
Handling and Storage Recommendations:
-
PPE: Always use nitrile gloves, a lab coat, and chemical safety goggles when handling the solid or its solutions.[12]
-
Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a glovebox or desiccator) to protect it from moisture due to its hygroscopic nature.[5][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[4][12]
Conclusion
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is more than just a salt; it is a sophisticated chemical tool that empowers scientists to explore and control highly reactive chemical environments. Its rationally designed molecular structure provides an unparalleled combination of stability and non-coordinating character, making it fundamental to advancements in catalysis, organic synthesis, and materials science. A thorough understanding of its properties, safe synthesis, and stringent handling requirements is essential for any researcher aiming to leverage its full potential in the laboratory.
References
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LookChem. (n.d.). Cas 79060-88-1, Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. Retrieved from Lookchem.com. [Link]
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Wikipedia. (n.d.). Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate. Retrieved from en.wikipedia.org. [Link]
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American Elements. (n.d.). Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. Retrieved from americanelements.com. [Link]
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Yakelis, N. A., & Bergman, R. G. (2005). Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Reliable and Sensitive Analysis of Water in Solutions of Fluorinated Tetraarylborates. Organometallics, 24(14), 3579–3581. Available at: National Institutes of Health. [Link]
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National Center for Biotechnology Information. (n.d.). Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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Hu, R., et al. (2025). Bifunctional sodium tetrakis [3,5-bis(trifluoromethyl)phenyl] borate additive for long-lifespan sodium-ion batteries with NaNi0.33Fe0.33Mn0.33O2 cathode. ResearchGate. [Link]
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ResearchGate. (2005). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF(24)): Safe Preparation, Standardized Purification, and Analysis of Hydration. [Link]
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